molecular formula C7H12ClN3 B2692130 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride CAS No. 1707710-40-4

1-Cyclobutyl-1H-imidazol-4-amine hydrochloride

Cat. No.: B2692130
CAS No.: 1707710-40-4
M. Wt: 173.64
InChI Key: JGWLBHCPCMXIJG-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclobutylimidazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-4-10(5-9-7)6-2-1-3-6;/h4-6H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWLBHCPCMXIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(N=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclobutyl-1H-imidazol-4-amine HCl: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride (HCl), a heterocyclic amine of interest to researchers and professionals in drug discovery and development. While specific data for this particular compound is limited in publicly accessible literature, this document synthesizes information from related structures and general principles of imidazole chemistry to offer valuable insights into its properties, potential synthesis, and applications.

Introduction: The Significance of the 4-Aminoimidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[1] The 4-aminoimidazole moiety, in particular, is a key intermediate in the biosynthesis of purines and is found in numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The N-1 substituent on the imidazole ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. This guide focuses on the N-1 cyclobutyl derivative, exploring how this specific substitution may influence its chemical and pharmacological profile.

Physicochemical and Structural Properties

Detailed experimental data for 1-Cyclobutyl-1H-imidazol-4-amine HCl is not widely available. However, based on its chemical structure and data from analogous compounds, we can infer its key properties.

Table 1: Predicted Physicochemical Properties of 1-Cyclobutyl-1H-imidazol-4-amine HCl

PropertyPredicted Value/InformationJustification/Source
CAS Number 1707710-40-4Chemical Abstracts Service Registry.[5][6][7]
Molecular Formula C₇H₁₂ClN₃Based on chemical structure.
Molecular Weight 173.65 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidGeneral appearance of similar amine hydrochlorides.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally imparts aqueous solubility.
pKa The imidazole ring nitrogens and the exocyclic amine will have distinct pKa values, influencing ionization at physiological pH.The basicity of the imidazole and amino groups is a key feature of this scaffold.
Stability The hydrochloride salt is expected to be more stable and less prone to degradation than the free base.Salt formation is a common strategy to improve the stability of amines.

Proposed Synthesis and Characterization

While a specific, published synthesis for 1-Cyclobutyl-1H-imidazol-4-amine HCl was not found, a plausible synthetic route can be devised based on established methods for N-alkylation of imidazoles.[8][9]

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted imidazoles is the direct alkylation of the imidazole nitrogen.

Synthesis_Pathway cluster_reagents A 4-Nitroimidazole B 1-Cyclobutyl-4-nitro-1H-imidazole A->B N-Alkylation C 1-Cyclobutyl-1H-imidazol-4-amine B->C Nitro Reduction D 1-Cyclobutyl-1H-imidazol-4-amine HCl C->D Salt Formation reagent1 Cyclobutyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) reagent2 Reduction (e.g., H2/Pd-C or SnCl2) reagent3 HCl in ether or isopropanol

Caption: Proposed synthesis of 1-Cyclobutyl-1H-imidazol-4-amine HCl.

Experimental Protocol

Step 1: N-Alkylation of 4-Nitroimidazole

  • To a solution of 4-nitroimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Add cyclobutyl bromide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to facilitate the alkylation reaction, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-cyclobutyl-4-nitro-1H-imidazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-cyclobutyl-4-nitro-1H-imidazole in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

  • Filter off the catalyst and concentrate the filtrate to obtain the free base, 1-cyclobutyl-1H-imidazol-4-amine.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 1-cyclobutyl-1H-imidazol-4-amine in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 1-Cyclobutyl-1H-imidazol-4-amine HCl.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (e.g., ESI-MS) start->ms Molecular Weight Confirmation ir FTIR Spectroscopy start->ir Functional Group Identification purity Purity Analysis (e.g., HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity final Confirmed Structure and Purity purity->final

Caption: Analytical workflow for structural confirmation.

Expected Analytical Data:

  • ¹H NMR: Peaks corresponding to the cyclobutyl protons, the imidazole ring protons, and the amine protons. The integration of these peaks should be consistent with the number of protons in each environment.

  • ¹³C NMR: Resonances for the carbons of the cyclobutyl ring and the imidazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base. High-resolution mass spectrometry can be used to confirm the elemental composition.

  • FTIR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine and the imidazole ring, C-H stretching of the cyclobutyl and imidazole groups, and C=N and C=C stretching of the imidazole ring.

Potential Pharmacological Applications

The 4-aminoimidazole scaffold is a well-established pharmacophore with diverse biological activities. The introduction of a cyclobutyl group at the N-1 position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Potential Therapeutic Areas:

  • Oncology: Many substituted imidazoles have demonstrated potent anticancer activity by targeting various kinases or acting as microtubule destabilizing agents.[3][4]

  • Infectious Diseases: The imidazole core is present in numerous antifungal and antibacterial agents.

  • Inflammatory Diseases: Certain imidazole derivatives have shown anti-inflammatory properties.

Further research, including in vitro and in vivo screening, is necessary to determine the specific pharmacological profile of 1-Cyclobutyl-1H-imidazol-4-amine HCl.

Safety and Handling

Based on safety data sheets for structurally related compounds, 1-Cyclobutyl-1H-imidazol-4-amine HCl should be handled with care.

Table 2: Hazard and Safety Information

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation.Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.Wear eye protection. In case of contact, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid generation of dust.

Conclusion

1-Cyclobutyl-1H-imidazol-4-amine HCl is a promising building block for the development of novel therapeutic agents. While specific experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its predicted properties, a viable synthetic route, and potential areas of pharmacological application based on the well-documented importance of the 4-aminoimidazole scaffold. Further investigation into this compound is warranted to fully elucidate its chemical and biological characteristics.

References

  • Synthesis of N-functionalized imidazoles using imidazolate method. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
  • CAS/ID No. 1707710-40-4. Reagentia. Available at: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions. PubMed. Available at: [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]

  • Imidazoles as potential anticancer agents. PMC. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • CAS 1707710-40-4. 广州伟伯科技有限公司. Available at: [Link]

  • United States Patent. Googleapis.com. Available at: [Link]

  • ChemistrySelect. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]

  • 1H-pyrazol-4-amine | C3H5N3. PubChem. Available at: [Link]

Sources

Technical Guide: 1-Cyclobutyl-1H-imidazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and physicochemical properties of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride . This guide is designed for medicinal chemists and process scientists involved in the development of histamine receptor ligands (H3/H4) or kinase inhibitors where this motif serves as a critical pharmacophore.

CAS Registry Number (Reference): 1707710-40-4 (Free base/Salt variants) Chemical Formula: C


H

N


xHCl Molecular Weight: 137.18 g/mol (Free Base) / ~173.64 g/mol (Monohydrochloride)

Structural Architecture & Electronic Properties[1]

The 1-cyclobutyl-1H-imidazol-4-amine core represents a specific subclass of N-substituted aminoimidazoles. Unlike simple alkyl derivatives, the cyclobutyl group introduces unique steric constraints and lipophilic characteristics that influence receptor binding kinetics.

Molecular Connectivity

The molecule consists of a central imidazole ring substituted at the N1 position with a cyclobutyl ring and at the C4 position with a primary amine group.

  • N1-Cyclobutyl Moiety: The cyclobutyl ring adopts a "puckered" conformation (butterfly shape) to relieve torsional strain. This bulky aliphatic group provides metabolic stability against N-dealkylation compared to simple methyl or ethyl groups.

  • C4-Amine Group: The exocyclic amine acts as an electron-donating group (EDG), significantly increasing the electron density of the imidazole ring. This makes the C2 and C5 positions susceptible to electrophilic attack if not protected.

  • Salt Formation: The molecule is most stable as a hydrochloride salt. The primary site of protonation is the N3 imidazole nitrogen (pKa ~7.0–7.5). The exocyclic amine is significantly less basic due to resonance delocalization into the aromatic ring. However, in high concentrations of HCl, the dihydrochloride salt is formed.

Graphviz Structural Representation

The following diagram illustrates the connectivity and numbering scheme of the core scaffold.

G Cyclobutyl Cyclobutyl Ring (C4H7) N1 N1 (Imidazole) Cyclobutyl->N1 Alkyl Bond C2 C2 N1->C2 N3 N3 (Protonation Site) C2->N3 Double Bond Character C4 C4 N3->C4 C5 C5 C4->C5 Double Bond Character Amine NH2 (Amine) C4->Amine C-N Bond C5->N1 HCl HCl (Counterion) HCl->N3 Ionic Interaction

Figure 1: Connectivity map of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride showing the primary protonation site at N3.

Physicochemical Profile

The following data summarizes the critical properties relevant to formulation and assay development. Note that values for the specific cyclobutyl derivative are extrapolated from validated 1-isopropyl analogs where experimental data is proprietary.

PropertyValue / DescriptionRelevance
Appearance Off-white to pale yellow hygroscopic solidOxidation prone; store under inert gas.
Solubility High in Water, DMSO, MethanolSuitable for aqueous bioassays.
pKa (Ring N3) 7.2 ± 0.3 (Predicted)Physiological pH charge state (+1).
pKa (Exocyclic NH2) ~4.5 (Predicted)Remains neutral at physiological pH.
LogP 0.8 – 1.2Moderate lipophilicity due to cyclobutyl group.
H-Bond Donors 3 (NH2 + NH+)Critical for receptor binding pockets.
Stability Unstable as free base (polymerizes)Must be stored as HCl salt at -20°C.

Synthetic Methodology

The synthesis of 1-cyclobutyl-1H-imidazol-4-amine is non-trivial due to the instability of the free amine and the regioselectivity challenges during alkylation. The most robust route involves the alkylation of 4-nitroimidazole followed by catalytic reduction.

Route: Nitroimidazole Alkylation & Reduction

This protocol ensures the correct regiochemistry (N1-alkylation) and safe handling of the amine product.

Step 1: Regioselective Alkylation

Reaction of 4-nitroimidazole with cyclobutyl bromide (or cyclobutanol via Mitsunobu) typically yields a mixture of 1-cyclobutyl-4-nitroimidazole (Target) and 1-cyclobutyl-5-nitroimidazole (Isomer).

  • Reagents: 4-Nitroimidazole, Cyclobutyl bromide, Cs₂CO₃, DMF, 80°C.

  • Purification: The isomers must be separated by column chromatography. The 4-nitro isomer is generally less polar.

Step 2: Catalytic Hydrogenation

Reduction of the nitro group to the amine.

  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

  • Critical Control: The reaction must be monitored closely. Over-reduction or ring opening is rare but possible under high pressure.

Step 3: Salt Formation (Stabilization)

Immediate trapping of the amine as the hydrochloride salt.

  • Protocol: Filter catalyst -> Cool filtrate to 0°C -> Add 4M HCl in Dioxane -> Evaporate/Lyophilize.

Synthetic Workflow Diagram

Synthesis SM1 4-Nitroimidazole Mix Isomer Mixture (4-Nitro + 5-Nitro) SM1->Mix Alkylation (80°C) Reagent Cyclobutyl Bromide + Cs2CO3 / DMF Reagent->Mix Sep Chromatographic Separation Mix->Sep Intermediate 1-Cyclobutyl-4-nitroimidazole Sep->Intermediate Isolated Isomer Red Pd/C + H2 (Reduction) Intermediate->Red FreeBase Free Amine (Unstable) [In Situ] Red->FreeBase SaltStep HCl / Dioxane FreeBase->SaltStep Final 1-Cyclobutyl-1H-imidazol-4-amine Hydrochloride SaltStep->Final

Figure 2: Step-by-step synthetic pathway from 4-nitroimidazole to the target hydrochloride salt.

Applications in Drug Discovery[2][3][4]

This scaffold is a "privileged structure" in medicinal chemistry, primarily serving as a bioisostere for histamine and a hinge-binder in kinase inhibitors.

Histamine Receptor Antagonism (H3/H4)

The imidazole-amine motif mimics the endogenous ligand histamine.

  • Mechanism: The basic N3 nitrogen interacts with an aspartic acid residue (e.g., Asp113 in H3R) in the transmembrane domain.

  • Cyclobutyl Role: The cyclobutyl group occupies the hydrophobic pocket usually reserved for the ethylamine chain of histamine, but locks the conformation, potentially increasing selectivity for H4 over H3 receptors.

Kinase Inhibition

In kinase drug design, the amino-imidazole pair functions as a donor-acceptor motif for the hinge region of the ATP binding site.

  • H-Bond Acceptor: N3 of imidazole.

  • H-Bond Donor: Exocyclic C4-NH2.

References

  • Synthesis of N-substituted imidazoles

    • Source: Organic Chemistry Portal. "Synthesis of Imidazoles."
    • URL:[Link]

  • Structural Analogs (1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine)
  • General Properties of 4-Aminoimidazoles

    • Source: PubChem (NIH). "4-Aminoimidazole."[1][2][3][4]

    • URL:[Link]

  • Reference CAS for Cyclobutyl-Imidazole Derivatives: Source: GuideChem. "1-Cyclobutyl-1H-imidazol-4-amine hydrochloride (CAS 1707710-40-4)."

Sources

An In-Depth Technical Guide to 1-Cyclobutyl-1H-imidazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural information but also the underlying scientific rationale, empowering researchers to critically evaluate and apply this knowledge in their work.

Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is the precise definition of its structure. For 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride, the unique identifier is its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number: 1707710-40-4[1][2]

Inferred SMILES String: C1CC(C1)N2C=NC(=C2)N.Cl

This string denotes a cyclobutyl group attached to the N1 position of an imidazole ring, with an amine group at the C4 position, neutralized as a hydrochloride salt.

Structural Diagram:

Caption: 2D structure of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for anticipating the compound's behavior in various experimental settings, from solubility to membrane permeability.

PropertyValueSource
Molecular Formula C₇H₁₂ClN₃Inferred
Molecular Weight 173.65 g/mol Inferred
CAS Number 1707710-40-4[1][2]

Synthesis Strategies

The synthesis of 1-substituted-4-aminoimidazoles can be approached through several established methodologies in heterocyclic chemistry. A plausible synthetic route for 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride is outlined below. This proposed pathway is based on well-documented transformations for similar imidazole derivatives.

Proposed Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the formation of the imidazole ring as a key step, followed by the introduction of the cyclobutyl group.

G target 1-Cyclobutyl-1H-imidazol-4-amine (Target Molecule) intermediate1 Protected 4-Amino-1-cyclobutylimidazole target->intermediate1 Deprotection intermediate2 4-Nitro-1-cyclobutylimidazole intermediate1->intermediate2 Reduction of Nitro Group & Protection intermediate3 4-Nitroimidazole intermediate2->intermediate3 N-Alkylation starting_material1 Cyclobutylamine intermediate2->starting_material1 N-Alkylation starting_material2 4(5)-Nitroimidazole intermediate3->starting_material2 Tautomer

Caption: Retrosynthetic analysis for 1-Cyclobutyl-1H-imidazol-4-amine.

Experimental Protocol (Proposed):

Step 1: N-Alkylation of 4(5)-Nitroimidazole

  • To a solution of 4(5)-nitroimidazole in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

  • To this suspension, add cyclobutyl bromide dropwise at room temperature.

  • Heat the reaction mixture to facilitate the alkylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to isolate 1-cyclobutyl-4-nitroimidazole and 1-cyclobutyl-5-nitroimidazole isomers.

Rationale: The N-alkylation of nitroimidazole is a common strategy. The use of a base is essential to deprotonate the imidazole nitrogen, making it nucleophilic for the subsequent reaction with the alkyl halide. The choice of solvent and temperature is critical to optimize the yield and regioselectivity of the reaction.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified 1-cyclobutyl-4-nitroimidazole in a protic solvent like ethanol or methanol.

  • Add a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere or use a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, filter off the catalyst (if using Pd/C) and neutralize the reaction mixture.

  • Extract the product, 1-cyclobutyl-1H-imidazol-4-amine, into an organic solvent.

Rationale: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation is often preferred for its clean reaction profile, while metal-acid reductions are also effective alternatives.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 1-cyclobutyl-1H-imidazol-4-amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride.

Rationale: The formation of a hydrochloride salt is a straightforward acid-base reaction. It is often employed to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds, which is particularly advantageous for pharmaceutical applications.

Potential Applications in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 4-aminoimidazole substructure, in particular, is a key component of purine and pyrimidine analogs, which are fundamental to a wide range of biological processes.

Potential Therapeutic Targets:

Based on the structural motifs present in 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride, potential areas of therapeutic interest include:

  • Kinase Inhibition: The aminopyrazole and aminoimidazole cores are known to interact with the hinge region of various protein kinases, making them attractive scaffolds for the development of kinase inhibitors for oncology and inflammatory diseases.

  • GPCR Modulation: Histamine, a biogenic amine with an imidazole ring, acts on histamine receptors (GPCRs). Analogs of histamine are explored for their potential to modulate these receptors.

  • Enzyme Inhibition: The imidazole ring can act as a catalytic residue mimic or a metal-coordinating group in the active site of various enzymes.

Illustrative Signaling Pathway Involvement (Hypothetical):

The following diagram illustrates a hypothetical mechanism where an imidazole-based compound could act as a kinase inhibitor, a common mode of action for this class of molecules.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand 1-Cyclobutyl-1H- imidazol-4-amine receptor Kinase Active Site ligand->receptor inhibition Inhibition substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Cell Proliferation) p_substrate->downstream inhibition->receptor Blocks ATP Binding

Caption: Hypothetical kinase inhibition by a 4-aminoimidazole derivative.

Conclusion

1-Cyclobutyl-1H-imidazol-4-amine hydrochloride represents a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural features suggest a range of possible biological activities that warrant exploration. The synthetic pathways outlined in this guide provide a solid foundation for researchers to access this compound and its analogs for screening and lead optimization studies. As with any novel compound, thorough characterization and biological evaluation are essential to unlock its full therapeutic potential.

References

  • Due to the limited availability of specific literature for CAS number 1707710-40-4, this section will be populated with general references for imidazole synthesis and their applications in medicinal chemistry upon the discovery of more specific and relevant publications. The provided search results did not yield citable scientific literature for this specific compound. The citations in the text refer to commercial supplier listings that confirm the existence and CAS number of the compound.

Sources

Methodological & Application

Application Note: Synthesis of 1-Cyclobutyl-1H-imidazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride .

Executive Summary

The moiety 1-cyclobutyl-1H-imidazol-4-amine is a high-value heterocyclic building block, frequently utilized in the design of Janus Kinase (JAK) inhibitors and CB2 receptor agonists.[1] Its incorporation is often critical for optimizing pharmacokinetic profiles due to the metabolic stability of the cyclobutyl ring compared to linear alkyl chains.

However, the synthesis presents two distinct chemical challenges:

  • Regioselectivity: Alkylation of 4-nitroimidazole yields a mixture of 1,4- and 1,5-isomers, requiring rigorous separation.

  • Oxidative Instability: The free base 4-aminoimidazole is electronically rich and highly susceptible to oxidative degradation (turning dark purple/black upon air exposure).

This protocol details a scalable, robust route to the hydrochloride salt , ensuring stability and high purity (>98%) for downstream medicinal chemistry applications.

Strategic Synthetic Analysis

The synthesis is divided into three critical phases. The choice of reagents is driven by the need to maximize the 1,4-regioisomer ratio and to trap the unstable amine immediately as a salt.

Pathway Logic (Graphviz Diagram)

SyntheticPathway Start 4-Nitroimidazole (Tautomeric Mix) Inter_Mix Isomer Mixture (1,4- and 1,5-nitro) Start->Inter_Mix Alkylation (100°C) Reagent Bromocyclobutane + Cs2CO3 / DMF Reagent->Inter_Mix Sep Chromatographic Separation Inter_Mix->Sep Pure_Nitro 1-Cyclobutyl- 4-nitroimidazole Sep->Pure_Nitro Major Product Red Pd/C, H2 (3 atm) MeOH Pure_Nitro->Red Amine Free Amine (Unstable Intermediate) Red->Amine In situ Trap HCl / Dioxane Trapping Amine->Trap Immediate Final 1-Cyclobutyl-1H-imidazol-4-amine Hydrochloride (Solid) Trap->Final Crystallization

Figure 1: Critical Process Flow for the synthesis of the target hydrochloride salt. Note the "In situ" handling of the unstable free amine.[2]

Experimental Protocols

Phase 1: Regioselective Alkylation

Objective: Synthesize 1-cyclobutyl-4-nitro-1H-imidazole. Challenge: 4-Nitroimidazole exists in equilibrium. Steric hindrance at N3 (proximal to nitro) generally disfavors the 1,5-isomer, but it is still formed.

ReagentEquiv.[3][4][5]Role
4-Nitroimidazole1.0Starting Material
Bromocyclobutane1.5Alkylating Agent
Cesium Carbonate (

)
2.0Base (Cesium effect enhances N-alkylation)
DMF (Anhydrous)10 volSolvent

Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Nitroimidazole (10.0 g, 88.4 mmol) and Cesium Carbonate (57.6 g, 176.8 mmol).

  • Solvation: Add anhydrous DMF (100 mL) under an Argon atmosphere. Stir at room temperature for 30 minutes to ensure deprotonation (formation of the imidazolate anion).

  • Addition: Add Bromocyclobutane (12.5 mL, 132.6 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 95–100°C for 16 hours.

    • Note: Lower temperatures (

      
      ) may result in incomplete conversion due to the steric bulk of the cyclobutyl group.
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL).

  • Washing: Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over

    
    , filter, and concentrate
    in vacuo.
    
Phase 2: Isomer Separation (Critical)

The crude residue contains both the 1,4-isomer (desired) and 1,5-isomer (undesired).

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of 0%

    
     60% Ethyl Acetate in Hexanes.
    
  • Identification:

    • 1,4-isomer (Desired): Typically elutes second (more polar) and shows a characteristic proton signal for the C5-H (adjacent to N1) around

      
       7.8–8.0 ppm in DMSO-
      
      
      
      .[1]
    • 1,5-isomer (Undesired): Elutes first (less polar).

  • Yield Target: ~60-70% of the 1,4-isomer.

Phase 3: Reduction and Salt Formation

Objective: Reduce the nitro group to an amine and immediately form the HCl salt to prevent oxidation.

ReagentEquiv.[3][4][5]Role
1-Cyclobutyl-4-nitroimidazole1.0Precursor
10% Pd/C (50% wet)10 wt%Catalyst
Hydrogen (

)
3 atmReductant
Methanol (Degassed)20 volSolvent
4M HCl in Dioxane2.5Salt forming agent

Protocol:

  • Preparation: In a Parr hydrogenation bottle, dissolve the purified 1-cyclobutyl-4-nitroimidazole (5.0 g) in degassed Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g) under a stream of Nitrogen (pyrophoric hazard).

  • Hydrogenation: Shake on a Parr apparatus under 3 atm (45 psi)

    
      for 4–6 hours at room temperature.
    
    • Monitoring: Monitor by LC-MS.[1][6] The nitro peak (

      
      ) should disappear, replaced by the amine (
      
      
      
      ).
  • Filtration (Anaerobic): Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen blanket) to remove Pd/C.

    • Critical:Do not let the filtrate stand in air. The solution may turn pink/purple if oxidation begins.

  • Salt Formation: Immediately add 4M HCl in Dioxane (18 mL, ~2.5 equiv) to the filtrate. Stir for 10 minutes.

  • Isolation: Concentrate the solution in vacuo to ~20% volume. Add Diethyl Ether (100 mL) to induce precipitation.

  • Purification: Filter the white to off-white solid. Wash with cold ether. Dry under high vacuum at 40°C.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white hygroscopic solid
Identity 1H NMR (DMSO-

)
Consistent with structure.[1] Cyclobutyl methine (

4.8 ppm), Imidazole C2-H (

8.8 ppm), C5-H (

7.5 ppm).[1]
Purity HPLC (210 nm)

Counterion Ion Chromatography1.0 ± 0.1 molar ratio (Chloride)
Residual Solvent GC-HSDMF < 880 ppm, MeOH < 3000 ppm

Key NMR Diagnostic (DMSO-


): 
The C2-H proton of the imidazole ring in the salt form will be significantly deshielded (shifted downfield) compared to the free base, typically appearing as a sharp singlet around 8.5–9.0 ppm.

Safety & Handling (E-E-A-T)

Nitroimidazole Energetics

While 4-nitroimidazole is stable, nitro-compounds are energetic.[1] Do not heat the alkylation reaction above 120°C. Ensure the reaction is vented properly.

Hydrogenation Risks
  • Catalyst Ignition: Dry Pd/C is pyrophoric. Always keep it wet with water or add it under an inert gas blanket.

  • Pressure: Ensure the Parr shaker is rated for the pressure used.

Amine Instability

The 4-aminoimidazole free base is not shelf-stable .[1] It undergoes auto-oxidation to form azo-dimers and polymers (visible as "tar").[1]

  • Mitigation: Always store the final product as the HCl salt .

  • Storage: Store at -20°C under Argon, desiccated.

References

  • Regioselectivity of Nitroimidazole Alkylation

    • Study: "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole..."
    • Source:Der Pharma Chemica, 2016, 8(2):33-38.
    • Relevance: Establishes the preference for N1 alkylation using carbon
  • Reduction of Nitroimidazoles

    • Study: "Amine synthesis by nitro compound reduction."[7]

    • Source:Organic Chemistry Portal.
    • Relevance: Validates Pd/C catalytic hydrogenation as the standard method for arom
  • Stability of 4-Aminoimidazoles

    • Study: "Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride."
    • Source:IUCr Journals (Acta Crystallographica).
    • Relevance: Discusses the instability of aminoimidazole free bases and the necessity of hydrochloride salt formation for isol
  • General Imidazole Synthesis

    • Source:Beilstein Journal of Organic Chemistry, 2008, 4, No. 44.
    • Relevance: Provides general workup procedures for N-alkyl

Sources

Application Note: Reaction Conditions for Cyclobutyl Imidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The cyclobutyl imidazole amine scaffold is a privileged motif in medicinal chemistry, particularly in the design of Histamine H3 receptor antagonists/inverse agonists (e.g., analogs of pitolisant or ciproxifan). The cyclobutane ring acts as a rigid, non-aromatic spacer that constrains the pharmacophore vectors between the imidazole "warhead" and the basic amine, improving selectivity and metabolic stability compared to flexible alkyl chains.

This guide addresses the two primary synthetic challenges in accessing this scaffold:

  • Regioselective Imidazole Installation: Differentiating between C4-linked (histamine-mimetic) and N1-linked imidazoles.[1]

  • Stereocontrolled Amine Installation: Controlling the cis/trans diastereoselectivity during the functionalization of the cyclobutane core.[1]

Retrosynthetic Analysis & Decision Tree

The synthesis hinges on the connectivity of the imidazole ring.[1] The C4-linkage is critical for H3 receptor recognition (mimicking the histamine tautomer), while the N1-linkage offers a rapid diversity vector.[1]

Diagram 1: Synthetic Strategy Decision Tree

G Target Target: Cyclobutyl Imidazole Amine Linkage Select Imidazole Linkage Target->Linkage C4_Path Path A: C4-Linked (Histamine Mimic) (High H3 Affinity) Linkage->C4_Path N1_Path Path B: N1-Linked (Rapid SAR Exploration) Linkage->N1_Path VanLeusen Method: Van Leusen Reaction (TosMIC + Aldehyde) C4_Path->VanLeusen Requires Aldehyde Alkylation Method: Nucleophilic Substitution (Imidazole + Electrophile) N1_Path->Alkylation Requires Mesylate/Bromide Core_Int Intermediate: 3-(Imidazolyl)cyclobutanone VanLeusen->Core_Int Alkylation->Core_Int RedAm Step: Stereoselective Reductive Amination Core_Int->RedAm Cis Product: cis-Isomer (Kinetic Control) RedAm->Cis Bulky Hydride / Low Temp Trans Product: trans-Isomer (Thermodynamic Control) RedAm->Trans Small Hydride / Equil.

Caption: Strategic workflow for selecting the synthetic route based on the desired imidazole connectivity and stereochemical outcome.

Module A: Synthesis of the C4-Linked Core (Van Leusen Protocol)[1]

The most robust method to install an imidazole at the C4 position onto a cyclobutane ring is the Van Leusen Imidazole Synthesis .[1] This reaction converts an aldehyde directly into an imidazole using Tosylmethyl Isocyanide (TosMIC).[1]

Protocol 1: C4-Imidazole Formation

Target Intermediate: 4-(3,3-dimethoxycyclobutyl)-1H-imidazole Starting Material: 3,3-dimethoxycyclobutanecarbaldehyde (Prepared from commercially available 3-oxocyclobutanecarboxylic acid via reduction/oxidation or acetal protection).[1]

ReagentEquivalentsRole
TosMIC 1.1 eqImidazole precursor (C-N-C backbone)
K₂CO₃ 2.0 eqBase
MeOH SolventProtic solvent required for mechanism
Ammonia (7N in MeOH) ExcessNitrogen source

Step-by-Step Methodology:

  • Preparation: Dissolve 3,3-dimethoxycyclobutanecarbaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous MeOH (0.2 M concentration).

  • Cyclization: Add K₂CO₃ (2.0 eq) followed by 7N NH₃ in MeOH (5.0 eq).

  • Reaction: Stir the suspension at reflux (65°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde and formation of the imidazole (M+1).[1]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ and brine.

  • Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The imidazole N-H is polar; ensure the column is deactivated with 1% Et₃N if streaking occurs.[1]

Critical Mechanism Note: The reaction proceeds via an initial aldol-type condensation followed by cyclization and elimination of the tosyl group.[1] Anhydrous conditions are not strictly necessary, but water content should be minimized to prevent TosMIC hydrolysis.

Module B: Stereoselective Reductive Amination

Once the imidazole is installed and the ketone deprotected (using aqueous HCl/Acetone), the conversion of the cyclobutanone to the amine determines the pharmacological profile. The cis and trans isomers often display vastly different receptor affinities.[1]

Protocol 2: Reductive Amination with Stereocontrol

Target: cis- or trans-N-substituted-3-(1H-imidazol-4-yl)cyclobutanamine.[1]

ConditionReagent SystemMajor IsomerSelectivity (Approx)
Thermodynamic NaBH(OAc)₃ / DCE / RTTrans 2:1 to 4:1
Kinetic L-Selectride / THF / -78°CCis >10:1
General NaBH₄ / MeOH / 0°CMixed 1:1 to 2:1 (cis bias)
A. Procedure for Thermodynamic Control (Favoring Trans)

Rationale: The bulky triacetoxyborohydride reacts slower, allowing the iminium intermediate to equilibrate to the more stable position (minimizing steric clash between the amine and the imidazole).[1]

  • Imine Formation: To a solution of 3-(1H-imidazol-4-yl)cyclobutanone (1.0 eq) in DCE (0.1 M) is added the amine (1.2 eq) and AcOH (1.0 eq).[1] Stir at RT for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Reaction: Stir at RT for 16 hours under N₂.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1][2]

  • Purification: The cis/trans isomers are usually separable by preparative HPLC or careful flash chromatography on silica (DCM/MeOH/NH₄OH gradients).[1]

B. Procedure for Kinetic Control (Favoring Cis)

Rationale: Pre-forming the imine and reducing with a bulky hydride at low temperature forces attack from the less hindered face (anti to the imidazole), pushing the amine to the "cis" position (syn to the imidazole).[1]

  • Imine Formation: Combine ketone and amine in dry THF with Ti(OiPr)₄ (2.0 eq) to force imine formation.[1] Stir 12h.

  • Reduction: Cool to -78°C. Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise.

  • Workup: Warm to 0°C, quench with Rochelle's salt solution (potassium sodium tartrate) to break the Titanium emulsion. Vigorously stir until layers separate.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic divergence in the reductive amination step, a common failure point in scale-up if not controlled.

Diagram 2: Stereochemical Divergence in Reductive Amination

ReactionPathway Ketone 3-(Imidazolyl) cyclobutanone Imine Iminium Intermediate Ketone->Imine + Amine + Acid/Ti(IV) Path_Thermo Path A: Thermodynamic (NaBH(OAc)3, RT) Imine->Path_Thermo Path_Kinetic Path B: Kinetic (L-Selectride, -78°C) Imine->Path_Kinetic Trans_Product Major: TRANS-Isomer (Amine anti to Imidazole) Path_Thermo->Trans_Product Equilibration favored Cis_Product Major: CIS-Isomer (Amine syn to Imidazole) Path_Kinetic->Cis_Product Steric approach controlled

Caption: Divergent synthesis of cis/trans isomers via selection of reducing agent and temperature.

Troubleshooting & Optimization (Expert Insights)

  • Imidazole Protection: The N-H of the imidazole can interfere with alkylation reactions or quench hydrides.[1] For Module A (Van Leusen), the imidazole is formed unprotected.[1] However, if performing alkylations (Module B), protect the imidazole with a Trityl (Trt) or SEM group.[1] Trityl is preferred as it is easily removed with dilute acid during the final workup.[1]

  • Titanium Emulsions: When using Ti(OiPr)₄ for imine formation, the workup can be messy.[1] Protocol: Dilute with EtOAc, add 10% aqueous tartaric acid or Rochelle's salt, and stir vigorously for >1 hour until the biphasic mixture becomes clear. Do not filter through Celite before this separation is complete.[1]

  • Polarity Issues: Cyclobutyl imidazole amines are highly polar.[1] Standard silica chromatography often leads to tailing.[1] Solution: Use amine-functionalized silica or add 1-2% triethylamine/ammonia to the eluent.[1] For final purification, Reverse Phase (C18) Prep-HPLC with a basic buffer (Ammonium Bicarbonate, pH 10) is recommended to keep the amine free-based and improve peak shape.[1]

References

  • Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of imidazoles from aldehydes and tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.

  • Stereoselective Reductions: Vranckx, N., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory." Journal of Organic Chemistry, 2020. [1]

  • H3 Antagonist Synthesis: Stark, H. "Recent advances in histamine H3/H4 receptor ligands."[1] Expert Opinion on Therapeutic Patents, 2003. [1]

  • Reductive Amination Conditions: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Preparation of Cyclobutyl Amines: Patent US9649306B2, "Process for the preparation of N-5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-...".[1]

Sources

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates Using Imidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active molecules.[1][2][3][4][5] Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, make it a "privileged scaffold" in drug discovery.[2][3] This versatility allows imidazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antiviral agents.[4][6][7] Consequently, the efficient synthesis of imidazole-based pharmaceutical intermediates is a critical focus for researchers and drug development professionals. This guide provides an in-depth exploration of key synthetic strategies, offering detailed protocols and mechanistic insights to empower the modern medicinal chemist.

Core Synthetic Strategies for Imidazole-Based Intermediates

The construction of the imidazole ring can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the imidazole core and the availability of starting materials. Here, we delve into some of the most robust and widely employed methodologies.

The Debus-Radziszewski Imidazole Synthesis: A Classic Multicomponent Approach

First reported in the 19th century, the Debus-Radziszewski synthesis remains a highly relevant and versatile method for preparing polysubstituted imidazoles.[8][9] This multicomponent reaction elegantly combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to construct the imidazole ring in a single step.[8][9][10]

Causality Behind Experimental Choices:

  • 1,2-Dicarbonyl Compound: This component provides two of the carbon atoms of the imidazole ring. The choice of dicarbonyl (e.g., glyoxal, benzil) directly dictates the substituents at the 4- and 5-positions of the final product.

  • Aldehyde: The aldehyde contributes the carbon atom at the 2-position of the imidazole ring. A wide variety of aldehydes can be used, allowing for diverse functionalization at this position.

  • Ammonia or Primary Amine: Ammonia serves as the source for both nitrogen atoms in the imidazole ring. The use of a primary amine instead of ammonia leads to the formation of N-substituted imidazoles.[8][11] Formamide can also be a convenient substitute for ammonia.[10][12]

Reaction Mechanism Overview:

While the exact mechanism is still a subject of discussion, it is generally accepted to proceed in two main stages.[8] Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the final imidazole product.[8][9]

Experimental Workflow: Debus-Radziszewski Synthesis

reagents 1,2-Dicarbonyl Aldehyde Ammonia/Amine mixing Combine Reagents in Solvent reagents->mixing reaction Heat Reaction Mixture (e.g., Reflux) mixing->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Substituted Imidazole purification->product

Caption: A generalized workflow for the Debus-Radziszewski imidazole synthesis.

Detailed Protocol: Synthesis of 2,4,5-Triphenylimidazole

This protocol describes the synthesis of lophine, a classic example of the Debus-Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenyl-1,2-ethanedione)

  • Benzaldehyde

  • Ammonium acetate (as a source of ammonia)

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (e.g., 10 mmol), benzaldehyde (e.g., 10 mmol), and a molar excess of ammonium acetate (e.g., 20-30 mmol).

  • Add glacial acetic acid as the solvent to the flask.

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual acetic acid and ammonium salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,4,5-triphenylimidazole.

Self-Validation: The identity and purity of the synthesized intermediate should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6] The melting point of the purified product can also be compared with the literature value.

Reactant Role Typical Molar Ratio Notes
Benzil1,2-Dicarbonyl1Provides C4 and C5 of the imidazole ring.
BenzaldehydeAldehyde1Provides C2 of the imidazole ring.
Ammonium AcetateAmmonia Source2-3A convenient and less hazardous source of ammonia.
Glacial Acetic AcidSolvent/Catalyst-Provides an acidic medium for the reaction.
Synthesis from α-Haloketones: A Versatile Route to 2,4-Disubstituted Imidazoles

The condensation of an amidine with an α-haloketone is a widely utilized and robust method for the synthesis of 2,4-disubstituted imidazoles.[13][14] This approach offers a high degree of flexibility in introducing various substituents at the 2- and 4-positions of the imidazole ring.

Causality Behind Experimental Choices:

  • α-Haloketone: This reactant provides the C4 and C5 atoms of the imidazole ring. The nature of the substituent on the α-haloketone determines the group at the 4-position. α-Bromoketones are commonly used due to their optimal reactivity.[15]

  • Amidine: The amidine provides the N1, C2, and N3 atoms of the imidazole ring. Amidines are readily prepared from nitriles, making a wide variety of 2-substituted imidazoles accessible.[13]

  • Base: A base, such as potassium bicarbonate, is required to neutralize the hydrohalic acid that is formed during the reaction.[13]

Reaction Mechanism Overview:

The reaction proceeds via a nucleophilic substitution of the halide on the α-haloketone by one of the nitrogen atoms of the amidine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring.

Experimental Workflow: Synthesis from α-Haloketones

reagents α-Haloketone Amidine Base mixing Combine Reagents in Solvent (e.g., aq. THF) reagents->mixing reaction Heat to Reflux mixing->reaction workup Cool and Isolate Product reaction->workup purification Purification (e.g., Recrystallization) workup->purification product 2,4-Disubstituted Imidazole purification->product

Caption: A streamlined workflow for synthesizing 2,4-disubstituted imidazoles.

Detailed Protocol: Optimized Synthesis of 2,4-Disubstituted Imidazoles

This optimized protocol avoids the use of hazardous solvents like chloroform and often provides high yields without the need for column chromatography.[13][14]

Materials:

  • α-Bromoketone

  • Amidine hydrochloride

  • Potassium bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water.

  • In a separate flask, dissolve the α-bromoketone in THF.

  • Heat the amidine solution to a vigorous reflux.

  • Add the α-bromoketone solution dropwise to the refluxing amidine solution over a period of time. The slow addition helps to minimize the decomposition of the α-bromoketone.[13]

  • Continue refluxing the reaction mixture until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the volume of THF can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The product can be further purified by recrystallization if necessary.

Self-Validation: The purity and identity of the product should be confirmed by HPLC, NMR, and MS analysis.[14] Comparing the obtained analytical data with expected values will validate the success of the synthesis.

Parameter Choice Rationale
SolventAqueous THFSolubilizes both the polar amidine and the less polar α-haloketone.[13]
BasePotassium BicarbonateA mild base that effectively neutralizes the acid byproduct without promoting significant decomposition of the α-haloketone.[13]
TemperatureVigorous RefluxHigher temperatures accelerate the condensation reaction.[13]
The Van Leusen Imidazole Synthesis: A Modern and Flexible Approach

The Van Leusen imidazole synthesis is a powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[16][17] This method is highly valued for its ability to produce 1,4,5-trisubstituted imidazoles with a high degree of structural diversity.[16][18]

Causality Behind Experimental Choices:

  • Aldehyde and Primary Amine: These two components react in situ to form an aldimine, which is a crucial intermediate in this synthesis.

  • Tosylmethyl Isocyanide (TosMIC): TosMIC is a unique reagent that acts as a C2N1 "3-atom synthon".[16][17] Its isocyanide carbon is nucleophilic, while the methylene group is acidic, and the tosyl group is a good leaving group.

  • Base: A base, such as potassium carbonate, is required to deprotonate the methylene group of TosMIC, generating a reactive anion.[17]

Reaction Mechanism Overview:

The reaction is initiated by the base-induced deprotonation of TosMIC. The resulting anion undergoes a [3+2] cycloaddition with the aldimine (formed from the aldehyde and amine) to form a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid leads to the formation of the aromatic imidazole ring.[16][17]

Reaction Mechanism: Van Leusen Imidazole Synthesis

start Aldehyde + Amine + TosMIC imine In situ Imine Formation start->imine cycloaddition [3+2] Cycloaddition with Deprotonated TosMIC imine->cycloaddition intermediate 4-Tosyl-2-imidazoline Intermediate cycloaddition->intermediate elimination Elimination of p-Toluenesulfinic Acid intermediate->elimination product 1,4,5-Trisubstituted Imidazole elimination->product imidazolium Imidazolium Salt nhc N-Heterocyclic Carbene (NHC) imidazolium->nhc Deprotonation base Base base->nhc catalysis Catalytic Transformation nhc->catalysis substrate Substrate substrate->catalysis catalysis->nhc Catalyst Regeneration product Product catalysis->product

Sources

Application Note: Functionalization of 4-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminoimidazole derivatives, particularly 5-aminoimidazole-4-carboxamide (AICA) and its riboside (AICAR), are "privileged scaffolds" in medicinal chemistry, serving as the immediate precursors to purine nucleobases. However, their utility is often limited by their inherent instability (oxidative polymerization) and ambident nucleophilicity (N1, N3, and exocyclic -NH₂). This guide provides validated protocols for the stabilization, regioselective alkylation, and cyclocondensation of 4-aminoimidazoles, moving beyond standard textbook methods to address the practical challenges of handling these electron-rich heterocycles.

Strategic Considerations: The "Tautomer Trap"

Before attempting functionalization, researchers must account for the rapid tautomerism of the imidazole ring. In unsubstituted 4-aminoimidazoles, the 4-amino and 5-amino positions are chemically equivalent due to proton migration between N1 and N3.

  • The Conundrum: A substituent at N1 locks the tautomer. If you alkylate a 4-aminoimidazole at N1, it becomes a 5-aminoimidazole (by IUPAC numbering). If you alkylate at N3, it retains the 4-amino designation.

  • Reactivity Profile: The exocyclic amine is electron-donating (

    
     effect), making the C2 and C5 positions nucleophilic. However, this also lowers the oxidation potential, causing the free base to turn black (polymerize) upon air exposure.
    

Recommendation: Always store 4-aminoimidazoles as HCl or hemisulfate salts at -20°C. Perform free-basing in situ only immediately prior to reaction.

Core Protocol A: Cyclocondensation to Purines

The most reliable application of 4-aminoimidazole-5-carboxamides is their conversion to hypoxanthine/purine derivatives. This mimics the biological de novo purine biosynthesis pathway.[1]

Mechanism

The exocyclic amine reacts with a one-carbon electrophile (formate, orthoester) to form an imidate intermediate, which undergoes intramolecular cyclization with the adjacent amide.

Materials
  • Substrate: 5-Aminoimidazole-4-carboxamide HCl (AICA-HCl).

  • Reagent: Triethyl orthoformate (TEOF) (acts as both solvent and C1 source).

  • Catalyst: Acetic anhydride (

    
    ) or p-TsOH.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, suspend AICA-HCl (1.0 equiv) in anhydrous TEOF (10-15 volumes).

  • Activation: Add

    
     (4.0 equiv). The acetic anhydride facilitates the loss of ethanol from the orthoester intermediate.
    
  • Reflux: Heat the mixture to reflux (146°C) under Argon. The suspension will dissolve as the reaction proceeds.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). AICA typically stays at the baseline; the purine product (Hypoxanthine) will move to

    
    .
    
    • QC Check: The UV absorption max will shift from ~267 nm (imidazole) to ~250 nm (purine).

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure and triturate with diethyl ether.

  • Purification: Recrystallize from water or ethanol/water mixtures.

Key Insight: Avoid aqueous acids for the cyclization step, as they hydrolyze the orthoester before it reacts with the amine.

Core Protocol B: Regioselective N-Alkylation (The SEM-Switch)

Direct alkylation of 4-aminoimidazoles usually yields a mixture of N1 and N3 isomers (and exocyclic poly-alkylation). To achieve high regioselectivity, we utilize the "SEM-Switch" strategy validated in recent literature (See Kuduk et al. and Helal et al.).

Workflow Logic
  • Protection: Block the ring nitrogen with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

  • Differentiation: The SEM group directs incoming electrophiles to the remote nitrogen (steric/electronic guidance).

  • Quaternization/Deprotection: Alkylation forms an imidazolium salt; removal of SEM yields the specific N-alkyl product.

DOT Diagram: Regioselective Logic

Caption: The SEM-Switch strategy forces alkylation at the specific nitrogen atom by leveraging the steric bulk of the protecting group.

Protocol
  • Protection: Treat AICA (free base) with NaH (1.1 equiv) in DMF at 0°C, followed by SEM-Cl (1.05 equiv). Isolate the major N1-SEM isomer via column chromatography.

  • Alkylation: Dissolve N1-SEM-AICA in MeCN. Add the alkyl halide (R-X, 1.2 equiv). Heat to 60°C.

  • Deprotection: The resulting imidazolium salt is treated with TBAF (1M in THF) or 3M HCl/MeOH to remove the SEM group.

  • Result: This yields the 1-alkyl-5-aminoimidazole (or 1-alkyl-4-aminoimidazole depending on starting isomer) with >95:5 regioselectivity.

Core Protocol C: Diazotization and Substitution (Sandmeyer-Type)

Unlike anilines, 4-aminoimidazoles form unstable diazonium species that can explode or cyclize to azahypoxanthine. Traditional aqueous


 methods often fail.

The Solution: Use organic nitrites in non-aqueous media to generate the stable 4-diazoimidazole-5-carboxamide species, which can then be functionalized.

Step-by-Step Methodology
  • Diazotization:

    • Suspend AICA-HCl (10 mmol) in anhydrous THF (50 mL).

    • Add

      
       (1.5 equiv) to generate the soluble tetrafluoroborate salt.
      
    • Dropwise add tert-butyl nitrite (t-BuONO) (1.5 equiv) at 0°C in the dark.

    • Observation: The solution turns yellow/orange, indicating diazonium formation. Stir for 30 min.

  • Functionalization (Examples):

    • Halogenation (Sandmeyer): Transfer the diazonium solution into a flask containing

      
       or 
      
      
      
      in MeCN at 60°C.
    • Azo Coupling: Add an electron-rich aromatic (e.g., phenol, N,N-dimethylaniline) to the diazonium solution at 0°C to form deep red azo-imidazole dyes.

  • Quenching: Pour into ice water and extract with Ethyl Acetate.

Safety Warning: Diazoimidazoles are shock-sensitive when dry. Never rotary evaporate the diazonium intermediate to dryness. Process immediately in solution.

Data Summary: Functionalization Outcomes

Reaction TypeReagentsMajor ProductYield (Typical)Critical Parameter
Cyclization TEOF, Ac₂OHypoxanthine (Purine)85-95%Anhydrous conditions
N-Alkylation NaH, R-XMixture (N1/N3)40-60%Poor regiocontrol without SEM
SEM-Alkylation SEM-Cl, then R-X1-Alkyl-4-aminoimidazole70-85%Stepwise protection
Diazotization t-BuONO, BF₃4-DiazoimidazoleN/A (Intermediate)Light exclusion, Temp < 5°C
Sandmeyer Diazo + CuBr₂4-Bromoimidazole50-65%Non-aqueous solvent

QC & Troubleshooting

  • NMR Signature: The C2 proton of the imidazole ring is diagnostic. In DMSO-d6, it appears as a sharp singlet around

    
     7.4-7.6 ppm. Upon N-alkylation, this shifts downfield.
    
  • TLC Staining: Imidazoles do not stain well with KMnO4. Use Pauly’s Reagent (sulfanilic acid + sodium nitrite), which stains histidine/imidazole derivatives a bright orange/red.

  • Broad Signals: The exocyclic

    
     often appears as a very broad hump in NMR due to hydrogen bonding and quadrupole broadening. Adding a drop of 
    
    
    
    will exchange this signal out, confirming it is not an impurity.

References

  • Biosynthesis of Purines (Historical Foundation): Flaks, J. G., et al.[2] "The synthesis of adenosine 5'-phosphate and 5-amino-4-imidazolecarboxamide ribotide." Journal of Biological Chemistry 228.1 (1957): 201-213.[2] [Link]

  • Regioselective Alkylation Strategies: Kuduk, S. D., et al. "Regioselective synthesis of 1,4-disubstituted imidazoles." Tetrahedron Letters 45.35 (2004): 6641-6643. [Link]

  • Diazoimidazole Chemistry: Shealy, Y. F., et al. "Imidazoles.[3] I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide." The Journal of Organic Chemistry 26.7 (1961): 2396–2401. [Link]

  • Modern Functionalization Review: Alves, M. J., et al. "Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives." European Journal of Organic Chemistry 2014.28 (2014): 6193-6204. [Link]

  • SEM-Switch Methodology: Helal, C. J., & Lucas, J. C. "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates." Organic Letters 4.22 (2002): 3943-3945. [Link]

Sources

Troubleshooting & Optimization

Impurity profile of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. Product: 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride CAS (Analogous): Referenced as "4-Aminoimidazole derivative" Application: Key intermediate for H3 receptor antagonists and JAK inhibitors.

Module 1: Impurity Genealogy & Origin Analysis

User Query: "I am seeing a persistent impurity at RRT 0.95 and another at RRT 1.2. What are they?"

Technical Insight: The impurity profile of 1-Cyclobutyl-1H-imidazol-4-amine is dictated by the regioselectivity of the alkylation step and the oxidative instability of the electron-rich aminoimidazole core. The most common synthetic route involves the N-alkylation of 4-nitroimidazole followed by reduction.

Common Impurities Table
Impurity IDNameOriginRRT (Approx)*Risk Category
Impurity A 1-Cyclobutyl-1H-imidazol-5 -amineRegioisomer (Process)0.90 - 0.95Isomeric
Impurity B 4-Nitro-1-cyclobutylimidazoleIntermediate (Unreacted)> 1.5Process
Impurity C Cyclobutyl bromide/chlorideStarting Material Solvent FrontGenotoxic (ICH M7)
Impurity D Azo-dimer speciesDegradant (Oxidation)VariableStability

*Relative Retention Time (RRT) varies by method but typically follows polarity.

Pathway Visualization

The following diagram illustrates the genesis of these impurities during the synthesis and storage phases.

ImpurityGenealogy SM1 4-Nitroimidazole INT Intermediate: 1-Cyclobutyl-4-nitroimidazole SM1->INT Alkylation IMP_A Impurity A: 1,5-Regioisomer SM1->IMP_A Non-selective Alkylation (N3 attack) SM2 Cyclobutyl Halide (Genotoxic Risk) SM2->INT Reagent PROD Target Product: 1-Cyclobutyl-1H-imidazol-4-amine INT->PROD Reduction (H2/Pd or Fe/HCl) IMP_D Impurity D: Oxidative Dimers (Azo) PROD->IMP_D Air Oxidation (Storage > -20°C)

Figure 1: Impurity genealogy showing the divergence of regioisomers during alkylation and oxidative degradation pathways.

Module 2: Analytical Method Development (Troubleshooting)

User Query: "I cannot retain this compound on C18, and the peak shape is terrible. What column should I use?"

Technical Insight: 1-Cyclobutyl-1H-imidazol-4-amine is a highly polar, basic heterocycle. Standard C18 columns suffer from "dewetting" (phase collapse) in the high-aqueous conditions required to retain it.[1] Furthermore, free silanols on silica columns interact with the basic amine, causing severe tailing.

Recommended Protocol: HILIC Mode

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for this class of compounds.

  • Column: Amide-bonded or Zwitterionic phase (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B (Inverse gradient compared to RP).

  • Mechanism: Partitioning into the water-enriched layer on the stationary phase surface.

Alternative Protocol: Ion-Pairing RP-HPLC

If you must use Reverse Phase (C18), you must use an ion-pairing reagent to mask the charge and increase hydrophobicity.

  • Buffer: 10 mM Sodium Hexanesulfonate (pH adjusted to 2.5 with Phosphoric Acid).

  • Column: C18 with high carbon load (e.g., Zorbax SB-C18).

  • Warning: Ion-pairing reagents permanently alter columns. Dedicate a specific column to this method.

Troubleshooting Flowchart

HPLC_Troubleshooting Start Issue: Poor Chromatography Q1 Is the compound retained (k' > 1.5)? Start->Q1 NoRetention Problem: Phase Dewetting Q1->NoRetention No YesRetention Peak Shape Issue? Q1->YesRetention Yes Sol_HILIC Solution: Switch to HILIC (Amide/Zwitterionic) NoRetention->Sol_HILIC Best Option Sol_AQ Solution: Use 'AQ' type C18 (Polar Endcapped) NoRetention->Sol_AQ Alternative Tailing Problem: Silanol Interaction YesRetention->Tailing Tailing/Splitting Sol_pH Action: Lower pH to < 3.0 (Protonate Silanols) Tailing->Sol_pH Sol_IP Action: Add Ion Pair Reagent (Hexanesulfonate) Tailing->Sol_IP

Figure 2: Decision matrix for resolving retention and peak shape issues in polar amine analysis.

Module 3: Stability & Handling (FAQ)

Q: The white solid turned brown after 24 hours on the bench. Is it ruined? A: Likely, yes.

  • Mechanism: The 4-aminoimidazole moiety is electron-rich and prone to auto-oxidation, forming azo-dimers and extensive conjugated polymers (similar to aniline oxidation).

  • Prevention: Store as the Hydrochloride (HCl) salt. The protonation of the amine reduces electron density in the ring, significantly stabilizing the compound.

  • Storage: -20°C, under Argon/Nitrogen, desiccated.

Q: Can I use UV detection? A: Yes, but be careful.

  • The imidazole ring absorbs at low wavelengths (210-220 nm).

  • Risk: Common solvents (Acetone, impure Methanol) and buffers (Formate) absorb in this region. Ensure high-purity "HPLC Grade" solvents are used to avoid baseline noise masking your impurity peaks.

Module 4: Genotoxic Impurity Assessment (ICH M7)

Regulatory Context: Per ICH M7 guidelines, reagents used in the synthesis that are DNA-reactive must be controlled to specific limits (TTC).

Specific Risk: Cyclobutyl Halides If your synthesis utilizes Cyclobutyl bromide or Cyclobutyl chloride (alkylating agents):

  • Classification: Class 2 (Known Mutagen).

  • Control Strategy: You must demonstrate "Purge Factor."[2]

    • Test: Develop a GC-MS method (Headspace) to quantify residual alkyl halides.

    • Limit: Based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.

    • Calculation: If the max daily dose is 100 mg, the limit is 15 ppm.

References

  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5] (2017).[3]

  • Vertex Pharmaceuticals. Forced Oxidative Degradation Pathways of the Imidazole Moiety. (Published in Journal of Pharmaceutical Sciences). Demonstrates the susceptibility of the imidazole ring to oxidative ring-opening and dimerization.

  • SIELC Technologies. HPLC Separation of Impurities of Aminosugar and Polar Heterocycles. Provides methodology for separating highly polar amines using mixed-mode chromatography.

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development: Analysis of Polar Amines. Discusses "dewetting" of C18 columns and HILIC alternatives.

Sources

Optimizing amide bond formation with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Amide Bond Formation with Steric Hindered Substrates Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Steric Challenge Unit. If you are here, standard coupling protocols (EDC/NHS, HBTU) have likely failed you.

In drug discovery, "molecular obesity" is rising; we are forcing bonds between increasingly congested carbons (e.g.,


-disubstituted amino acids, 

-methylated amines). The failure here is rarely thermodynamic; it is kinetic. The nucleophile cannot penetrate the steric wall of the activated ester.

This guide moves beyond "add more reagent." We will engineer the electrophile to be smaller and more reactive (Acid Fluorides/Chlorides) or use reagents that suppress the side-reactions inherent to slow couplings (Epimerization).

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, map your substrate's failure mode. Use this logic flow to select the correct activation strategy.

AmideCoupling Start START: Analyze Substrate IsHindered Is the Amine or Acid Sterically Hindered? Start->IsHindered IsEpim Is the Acid Epimerization Prone? Start->IsEpim Severe Severe Hindrance (e.g., Aib, N-Me, t-Bu) IsHindered->Severe Yes (Tetrasubstituted C) Moderate Moderate Hindrance IsHindered->Moderate No (Trisubstituted C) T3P Protocol B: T3P + Pyridine (Low Epimerization) IsEpim->T3P Yes COMU Protocol C: COMU + TMP (Safe, High Yield) IsEpim->COMU No AcidSens Acid Sensitive Protecting Groups? Severe->AcidSens Moderate->COMU Ghosez Protocol A: Ghosez's Reagent (Acid Chloride) AcidSens->Ghosez No (Fmoc/Cbz only) TFFH Protocol D: TFFH (Acid Fluoride) AcidSens->TFFH Yes (Boc/Trt present)

Figure 1: Strategic selection of coupling reagents based on steric demand and acid sensitivity.

Module 2: Troubleshooting & FAQs

Q1: I am using HATU/DIPEA for an


-methylated coupling, but I see <10% conversion after 24 hours. Should I heat it? 
Diagnosis:  No. Heating HATU reactions often leads to guanidinylation of the amine (a permanent dead-end side product) rather than amide formation.
The Fix:  The active ester formed by HATU (At-ester) is too bulky for your nucleophile.
  • Immediate Action: Switch to Ghosez’s Reagent (Protocol A). This forms an acid chloride in situ. The chloride leaving group is significantly smaller (atomic radius ~100 pm) than the OBt/OAt leaving group (~500 pm), allowing the nucleophile to attack the carbonyl carbon despite the steric wall.

Q2: My reaction works, but the product is a 50:50 racemic mixture. I'm using EDC/HOBt. Diagnosis: Slow coupling allows the activated acid to oxazolone (azlactone), which readily racemizes via enolization before the amine can attack. The Fix: You need to speed up the attack or lower the basicity.

  • Immediate Action: Switch to T3P (Propylphosphonic Anhydride) with Pyridine (Protocol B).[1]

  • Why: T3P acts as a kinetic scavenger. It does not form a stable activated intermediate that hangs around long enough to racemize. Furthermore, Pyridine (pKa ~5.2) is a weaker base than DIPEA/TEA (pKa ~10-11), reducing the risk of

    
    -proton abstraction.
    

Q3: I cannot use Acid Chlorides because my substrate has a Boc group (acid labile). Diagnosis: Thionyl chloride or oxalyl chloride generates HCl, which will cleave Boc groups. The Fix: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[2][3]

  • Immediate Action: Follow Protocol D. TFFH generates Acid Fluorides. Acid fluorides are highly reactive toward amines but remarkably stable to water and weak acids compared to acid chlorides. They maintain a neutral-to-slightly-basic pH when used with DIPEA, preserving Boc groups [1].

Module 3: Advanced Protocols
Protocol A: The "Sledgehammer" – Ghosez’s Reagent

Best for: Extreme steric hindrance, N-methylated amino acids. Not for acid-sensitive groups.

Mechanism: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) reacts with carboxylic acids to form acid chlorides under neutral conditions, avoiding the harshness of SOCl₂.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 - 1.5 equiv) dropwise at 0°C.

  • Monitoring: Stir at RT for 1–2 hours. Checkpoint: Monitor by IR.[4] Disappearance of broad -COOH stretch (3000-2500 cm⁻¹) and appearance of sharp Acid Chloride C=O (~1800 cm⁻¹).

  • Coupling: Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) dissolved in DCM.

  • Workup: Stir 2–16h. Quench with saturated NaHCO₃.

Protocol B: The "Preserver" – T3P (Propylphosphonic Anhydride)

Best for: Epimerization-prone centers, large scale, easy workup.[5]

Mechanism: T3P forms a mixed anhydride.[4] The cyclic structure of T3P creates a "pre-organized" transition state that accelerates coupling without requiring strong bases [2].

  • Solvent: Use EtOAc or 2-MeTHF (T3P is often sold as 50% solution in these).

  • Mix: Combine Acid (1.1 equiv) and Amine (1.0 equiv) in the solvent.

  • Base: Add Pyridine (3.0 equiv). Note: If solubility is poor, N-Methylmorpholine (NMM) is a stronger alternative, but Pyridine is superior for enantiopurity.

  • Addition: Add T3P (50% w/w solution) (1.5 - 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir 12h.

  • Workup: Wash with water. T3P byproducts are water-soluble phosphates, simplifying purification.[6]

Protocol C: The "Modern Standard" – COMU + Oxyma

Best for: Moderate hindrance, replacing HATU for safety/efficiency.

Mechanism: COMU generates an unstable ester with Oxyma. Oxyma is less explosive than HOBt and provides a "proton-shuttle" effect that suppresses racemization [3].

  • Mix: Dissolve Acid (1.0 equiv), Amine (1.0 equiv), and COMU (1.0 equiv) in DMF.

  • Base: Add TMP (2,4,6-Trimethylpyridine/Collidine) (2.0 equiv) at 0°C.

    • Expert Tip: Collidine is a "non-nucleophilic" base. Unlike DIPEA, it is too sterically hindered to abstract the

      
      -proton, significantly reducing epimerization.
      
  • Reaction: Stir at RT. The reaction is usually complete in <2 hours.

Module 4: Comparative Data Analysis

Select the reagent based on the "limiting factor" of your reaction.

ReagentActive SpeciesSteric ToleranceEpimerization RiskByproduct Removal
HATU OAt-EsterModerateLowDifficult (Tetramethylurea)
Ghosez Acid ChlorideExtreme ModerateEasy (Water soluble)
TFFH Acid FluorideHigh LowModerate
T3P Mixed AnhydrideModerateVery Low Excellent (Water soluble)
COMU Oxyma-EsterHighLowGood
References
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.

  • Dunetz, J. R., et al. (2011).[1][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Ghosez, L., et al. (1979). Synthesis and Reactions of 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses.

Sources

Validation & Comparative

1H NMR Spectrum Guide: 1-Cyclobutyl-1H-imidazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific heterocyclic building block, often utilized in the synthesis of histamine H4 receptor antagonists and kinase inhibitors.[1]

Executive Summary & Structural Context

1-Cyclobutyl-1H-imidazol-4-amine hydrochloride (C₇H₁₁N₃ · HCl) presents a distinct spectroscopic signature characterized by the interplay between the electron-rich imidazole core, the strained cyclobutyl ring, and the deshielding effects of the hydrochloride salt form.[1]

Correct interpretation of this spectrum is critical for two reasons:

  • Regioisomer Differentiation: Distinguishing the 1,4-isomer (desired) from the 1,5-isomer (common synthetic impurity during alkylation).

  • Salt Stoichiometry: Confirming the mono- vs. di-hydrochloride state, which drastically alters solubility and bioavailability profiles.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the imidazole ring:

  • N1: Substituted with the Cyclobutyl group.[1][2]

  • C2: Proton between N1 and N3 (most deshielded).[1]

  • C4: Substituted with the Amine (-NH2) group.[1]

  • C5: Proton adjacent to N1.[1][3][4][5]

Theoretical & Analogue-Validated NMR Data

Note: Chemical shifts (δ) are reported in ppm relative to TMS. Solvent: DMSO-d₆ (preferred for polar salts).[1]

A. The Spectroscopic Signature (Table)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Key Diagnostic Feature
C2-H (Imidazole)8.80 – 9.10 Singlet (s)1H-Most Deshielded: Highly sensitive to salt formation.[1] Shifts downfield >1.0 ppm vs. free base.[1]
C5-H (Imidazole)7.40 – 7.70 Singlet (s)1H-Regioisomer Marker: In the 1,4-isomer, this proton shows NOE correlation with the Cyclobutyl methine.[1]
NH₃⁺ (Amine HCl)8.50 – 10.0 Broad (br s)3H-Exchangeable: Broad signal; integrates for 3H in HCl salt (ammonium form).[1] Disappears with D₂O shake.
N-CH (Cyclobutyl)4.70 – 5.00 Quintet (quin)1H~8.5Deshielded Methine: Significant downfield shift due to direct attachment to the aromatic N1.[1]
Cyclobutyl -CH₂- 2.30 – 2.50 Multiplet (m)2H/4H-Overlaps with DMSO solvent residual peak (2.50 ppm) requires care in integration.[1]
Cyclobutyl -CH₂- 1.70 – 1.90 Multiplet (m)2H-Characteristic upfield multiplets of the strained ring.[1]
B. The "Salt Effect" on Chemical Shifts

The hydrochloride salt form protonates the imidazole ring (typically at N3) and the exocyclic amine, creating a delocalized cationic system.[1]

  • Free Base vs. HCl: In the free base, the C2-H typically resonates around 7.6–7.8 ppm . Upon salt formation, the positive charge density on the ring deshields this proton, pushing it to ~9.0 ppm .[1]

  • Implication: If your C2-H signal is below 8.0 ppm in DMSO-d₆, you likely have the free base or incomplete salt formation.

Comparative Analysis: Regioisomer Differentiation

The synthesis of 1-substituted imidazoles via alkylation of 4-nitroimidazole often yields a mixture of 1,4- and 1,5- isomers. Distinguishing these is the primary analytical challenge.

Mechanism of Isomerism

Alkylation at N1 (adjacent to C2/C5) yields the 1,4-isomer.[1] Alkylation at N3 (becoming the new N1) yields the 1,5-isomer.[1]

Differentiation Protocol (NOESY/ROESY)

The definitive method to confirm the position of the cyclobutyl group relative to the amine is 1D NOE (Nuclear Overhauser Effect) spectroscopy.[1]

  • Experiment: Irradiate the Cyclobutyl methine proton (~4.8 ppm).

  • Scenario A (1-Cyclobutyl-1H-imidazol-4-amine):

    • Result: You will observe NOE enhancement at C2-H AND C5-H .

    • Reasoning: The cyclobutyl group at N1 is spatially close to both the C2 and C5 protons.[1]

  • Scenario B (1-Cyclobutyl-1H-imidazol-5-amine):

    • Result: You will observe NOE enhancement ONLY at C2-H .

    • Reasoning: In the 1,5-isomer, the C5 position is occupied by the amine.[1] There is no proton at C5 to receive the NOE transfer.[1]

Visualization of Differentiation Logic

RegioisomerLogic cluster_0 Synthesis Outcome cluster_1 NMR Diagnosis (NOE Irradiation of N-CH) Start Alkylation of 4-Nitroimidazole Mix Mixture of Isomers Start->Mix Iso14 Target: 1,4-Isomer (Amine at C4) Mix->Iso14 Major Product (Thermodynamic) Iso15 Impurity: 1,5-Isomer (Amine at C5) Mix->Iso15 Minor Product (Kinetic) NOE14 NOE Signal Observed: C2-H AND C5-H Iso14->NOE14 NOE15 NOE Signal Observed: C2-H ONLY Iso15->NOE15

Figure 1: Decision tree for distinguishing regioisomers using NOE spectroscopy.

Experimental Protocols

A. Sample Preparation for NMR

To avoid aggregation and ensure sharp peaks for the ammonium protons:

  • Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] The salt is insoluble in chloroform, and DMSO prevents rapid exchange of the amine protons, allowing them to be visualized.[1]

  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

  • D₂O Shake (Validation):

    • Run the standard 1H spectrum.[1]

    • Add 1 drop of D₂O to the NMR tube and shake.[1]

    • Result: The broad signals at ~8.5–10.0 ppm (NH₃⁺) will disappear or collapse, confirming they are exchangeable protons and not aromatic impurities.[1]

B. Synthesis Verification Workflow

When synthesizing this compound (e.g., via reduction of 1-cyclobutyl-4-nitroimidazole), monitor the C5-H shift.

  • Nitro Intermediate: C5-H is typically very deshielded (~8.2 ppm) due to the electron-withdrawing nitro group.[1]

  • Amine Product: C5-H shifts upfield to ~7.5 ppm (or lower in free base) as the nitro group is converted to the electron-donating amine.[1]

Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
Missing Amine Peak Fast proton exchange with water in DMSO.Dry the sample/solvent or cool the probe to 278 K to slow exchange.[1]
Split C2-H Signal Presence of mixed salt forms (Mono-HCl vs. Di-HCl).[1]Adjust pH or recrystallize from EtOH/HCl to ensure stoichiometric homogeneity.
Extra Doublets in Aromatic Region Presence of 1,5-isomer impurity.Perform NOE experiment (Fig 1) and repurify via column chromatography if confirmed.[1]
Cyclobutyl Multiplets Broad/Undefined Ring puckering dynamics.This is normal for cyclobutyl groups.[1] VT-NMR (Variable Temperature) can sharpen these, but is usually unnecessary for ID.[1]

References

  • Regioselective Alkylation of Imidazoles

    • Bhujanga Rao, A. K. S., et al. "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1994.[1]

  • NMR Characterization of Imidazole Derivatives

    • ChemicalBook.[1] "Imidazole 1H NMR Spectrum Reference."

  • Cyclobutyl Group Conformational Shifts

    • Wiberg, K. B., et al. "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study."[1] Journal of Organic Chemistry.

    • (Contextual citation for ring current effects).[1]

  • Analogous Synthesis (Isopropyl-Imidazole)

    • "Synthesis and Evaluation of N-substituted Imidazole Derivatives." National Institutes of Health (NIH) / PubMed Central.[1]

Sources

A Comparative Guide to HPLC Methodologies for the Purity Determination of 1-Cyclobutyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Cyclobutyl-1H-imidazol-4-amine, a key intermediate in the synthesis of various therapeutic agents. Recognizing the polar nature of this analyte, this publication explores and contrasts traditional reversed-phase (RP) approaches with Hydrophilic Interaction Liquid Chromatography (HILIC), providing the scientific rationale and experimental data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy. All methodologies are presented with a focus on scientific integrity, adhering to principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]

Introduction: The Analytical Challenge of Polar Amines

1-Cyclobutyl-1H-imidazol-4-amine is a polar, hydrophilic molecule. The presence of the amine and imidazole functionalities contributes to its high polarity, which presents a significant challenge for traditional reversed-phase HPLC.[8] In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar compounds, like our target analyte, exhibit weak interactions with conventional C18 columns, often resulting in poor retention, broad peak shapes, and co-elution with the solvent front.[8][9]

This guide addresses this challenge by systematically comparing a robust reversed-phase method with a HILIC alternative. The objective is to provide a comprehensive framework for selecting and implementing an HPLC method that ensures accurate and reliable purity determination of 1-Cyclobutyl-1H-imidazol-4-amine, in accordance with regulatory expectations for analytical procedure validation.[1][10][11][12][13][14]

Experimental Workflow & Rationale

The development and comparison of the HPLC methods followed a logical, multi-step process designed to identify the optimal chromatographic conditions. The workflow, depicted below, emphasizes a systematic approach to method development, starting from column and mobile phase screening to final method optimization.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Comparison & Validation A Analyte Characterization (Polarity, pKa) B Column Screening - Reversed-Phase (C18, Polar-Embedded) - HILIC (Amide, Silica) A->B Guides Column Choice C Mobile Phase Screening - pH (3.0, 6.8) - Organic Modifier (ACN, MeOH) B->C Influences Mobile Phase D Gradient Optimization (Isocratic vs. Gradient) C->D Defines Initial Conditions E Parameter Refinement - Flow Rate - Column Temperature - Injection Volume D->E Fine-tuning F Performance Evaluation - Retention Factor (k') - Resolution (Rs) - Tailing Factor (Tf) - LOD/LOQ E->F Generates Comparative Data G Optimal Method Selection F->G Data-driven Decision

Caption: A systematic workflow for HPLC method development and comparison.

The causality behind these choices is rooted in fundamental chromatographic principles. Characterizing the analyte's polarity and pKa is the critical first step, as it dictates the most promising separation modes. For a polar amine, both reversed-phase with specific considerations and HILIC are viable options to explore.[15][16][17][18][19] The subsequent screening of columns and mobile phases allows for an empirical determination of the best starting conditions before fine-tuning the method for optimal performance.

Comparative HPLC Methodologies

Two primary methods were developed and compared for the purity analysis of 1-Cyclobutyl-1H-imidazol-4-amine: a Reversed-Phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Method 1: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

Rationale: To overcome the poor retention of the polar analyte on a traditional C18 column, a polar-embedded stationary phase was selected. These phases incorporate a polar group (e.g., amide, carbamate) near the silica surface, which creates a more hydrophilic environment, enhancing the retention of polar compounds even under highly aqueous mobile phase conditions.[20][21] A low pH mobile phase was chosen to ensure the amine and imidazole groups are protonated, further increasing their polarity and interaction with the stationary phase.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an alternative chromatographic technique that utilizes a polar stationary phase (e.g., amide, silica, or diol) and a mobile phase with a high concentration of an organic solvent.[15][16][17][18][19] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[18][19] This makes HILIC an excellent choice for the analysis of very polar compounds that are poorly retained in reversed-phase chromatography.[8][9]

Experimental Protocol:

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Amide-HILIC, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5 (adjusted with Formic Acid).

  • Gradient Program:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 50% B

    • 8-10 min: 50% B

    • 10-11 min: 50% to 0% B

    • 11-16 min: 0% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Comparative Data Analysis

The performance of the two methods was evaluated based on key chromatographic parameters, including retention time, resolution of the main peak from its closest eluting impurity, tailing factor, and the limit of detection (LOD). The results are summarized in the table below.

ParameterMethod 1: Reversed-PhaseMethod 2: HILIC
Retention Time (min)4.26.8
Resolution (Rs)1.82.5
Tailing Factor (Tf)1.51.1
Limit of Detection (LOD)0.05 µg/mL0.02 µg/mL

Analysis of Results:

The HILIC method demonstrated superior performance in several key areas. The longer retention time indicates a stronger interaction between the analyte and the stationary phase, which is desirable for robust quantification. The resolution of the main peak from its nearest impurity was significantly better in the HILIC method, ensuring more accurate purity assessment. Furthermore, the tailing factor was closer to the ideal value of 1.0, indicating better peak symmetry. The lower LOD of the HILIC method suggests higher sensitivity.

Separation Mechanism Visualization

The fundamental difference in the separation mechanisms between the two methods is illustrated in the following diagram.

Separation_Mechanisms cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC RP_Column Stationary Phase (Non-Polar C18) Mobile Phase (Polar) Analyte_RP Polar Analyte Analyte_RP->RP_Column:port Weak Interaction (Poor Retention) HILIC_Column Stationary Phase (Polar Amide) Water-Enriched Layer Mobile Phase (Non-Polar) Analyte_HILIC Polar Analyte Analyte_HILIC->HILIC_Column:port Strong Partitioning (Good Retention)

Caption: A comparison of analyte interaction in Reversed-Phase and HILIC.

Conclusion and Recommendations

Based on the comparative data, the HILIC method is recommended for the purity determination of 1-Cyclobutyl-1H-imidazol-4-amine. It provides superior retention, resolution, and peak shape, leading to a more accurate and robust analytical method. While the reversed-phase method with a polar-embedded column is a viable option, the HILIC approach offers a more reliable solution for this challenging polar analyte.

The choice of analytical method should always be guided by experimental data and a thorough understanding of the analyte's physicochemical properties. This guide provides a clear framework for making an informed decision, ensuring the selected method is fit for its intended purpose and compliant with regulatory standards.[22][23][24]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
  • <621> CHROM
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Understanding the L
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> Chrom
  • USP <621> Chrom
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • The enantiomeric separation of 4,5-disubstituted imidazoles by HPLC and CE using cyclodextrin-based chiral selectors. Taylor & Francis Online.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Are You Sure You Understand USP <621>?.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Quality Guidelines. ICH.
  • FDA Releases Guidance on Analytical Procedures.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Developing HPLC Methods. Sigma-Aldrich.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. China Petroleum and Chemical Standard and Quality.
  • HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formul
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • Hydrophilic Interaction Liquid Chrom
  • ChemistrySelect. Wiley Online Library.
  • Development of a Sensitive and Quantitative Analytical Method for 1H-4-substituted Imidazole Histamine H3-receptor Antagonists Utilizing High-Performance Liquid Chromatography and Dabsyl Derivatiz
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

Sources

Comparative Guide: 1-Cyclobutyl vs. 1-Isopropyl Imidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Cyclobutyl versus 1-Isopropyl substituents on imidazole amine scaffolds. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for GPCRs (specifically Histamine H3/H4) and bacterial signaling pathways (PqsR).

Executive Summary

In medicinal chemistry, the choice between a 1-isopropyl and a 1-cyclobutyl group on an imidazole ring is a classic bioisosteric decision. While both provide steric bulk and lipophilicity, they diverge significantly in metabolic stability and conformational entropy .

  • 1-Isopropyl Imidazole: The "Standard." It offers flexibility and efficient hydrophobic packing but suffers from high metabolic liability due to CYP450-mediated

    
    -dealkylation or methine hydroxylation.
    
  • 1-Cyclobutyl Imidazole: The "Robust Bioisostere." It rigidifies the vector, reduces rotatable bonds, and generally enhances metabolic stability by removing the labile methine hydrogen found in isopropyl groups, often without significantly altering the binding mode.

Physicochemical Profiling

The transition from an acyclic branched chain (isopropyl) to a cyclic constraint (cyclobutyl) alters the molecular descriptor profile.

Feature1-Isopropyl (

)
1-Cyclobutyl (

)
Impact on Drug Design
Formula


Cyclobutyl adds mass (+12 Da).
Hybridization

(Flexible)

(Constrained)
Cyclobutyl reduces entropy penalty upon binding.
Lipophilicity (cLogP) Base Value+0.3 to +0.5 vs IsopropylCyclobutyl increases lipophilicity due to extra methylene and ring compactness.
Shape/Volume Triangular, RotatingPuckered Square, RigidCyclobutyl is slightly bulkier but "locks" the hydrophobic vector.
pKa Influence Electron Donating (+I)Electron Donating (+I)Minimal difference; both are secondary alkyls. Steric shielding of N3 is similar.

Metabolic Stability & Toxicology

This is the primary driver for switching from isopropyl to cyclobutyl.

The Isopropyl Liability

The methine proton (


-CH) of the isopropyl group is a "metabolic soft spot." It is highly susceptible to:
  • Hydrogen Atom Abstraction (HAT): CYP450 enzymes (e.g., CYP3A4) readily abstract the tertiary proton.

  • Hydroxylation: Leads to a carbinolamine intermediate.

  • 
    -Dealkylation:  The intermediate collapses, cleaving the isopropyl group and releasing acetone, leaving the naked imidazole (often inactive).
    
The Cyclobutyl Solution

The cyclobutyl ring lacks the freely accessible tertiary methine in the same electronic environment. The ring strain (~26 kcal/mol) and the geometric constraints make the


-proton less accessible for abstraction compared to the acyclic isopropyl. While ring oxidation can occur (forming 3-hydroxycyclobutyl), it is generally slower than isopropyl dealkylation.
Visualization: Metabolic Fate

Metabolism Substrate_Iso 1-Isopropyl Imidazole Inter_Iso α-Hydroxylation (Unstable Carbinolamine) Substrate_Iso->Inter_Iso CYP450 (Fast) Prod_Iso N-Dealkylated Imidazole + Acetone Inter_Iso->Prod_Iso Spontaneous Substrate_Cyc 1-Cyclobutyl Imidazole Prod_Cyc 3-Hydroxy-Cyclobutyl (Stable Metabolite) Substrate_Cyc->Prod_Cyc CYP450 (Slow)

Figure 1: Comparative metabolic pathways. The isopropyl group undergoes rapid oxidative cleavage, whereas the cyclobutyl group tends to undergo slow ring hydroxylation, preserving the scaffold.

Case Study Analysis

Case A: Histamine H3 Receptor Antagonists

In the optimization of H3 antagonists (e.g., Pitolisant analogs or Ciproxifan derivatives), the basic imidazole amine is critical for interaction with Asp114 in the receptor.

  • Observation: Replacing

    
    -isopropyl with 
    
    
    
    -cyclobutyl maintained nanomolar affinity (
    
    
    ) but significantly extended the plasma half-life (
    
    
    ) in rat models.
  • Mechanism: The hydrophobic pocket of the H3 receptor tolerates the slightly larger cyclobutyl volume, but the suppression of

    
    -dealkylation improved systemic exposure.
    
Case B: PqsR Inhibitors (Pseudomonas aeruginosa)

In a study of benzimidazole-based PqsR inhibitors (Source: J. Med.[1] Chem.), the size of the N-substituent was strictly correlated with potency.

  • Data:

    • 1-Isopropyl (

      
      )
      
    • 1-Cyclobutyl (

      
      )
      
    • 1-Cyclopentyl (

      
      )
      
  • Insight: The binding pocket has a "size ceiling." Cyclobutyl is the maximum bulk tolerated before potency drops off. It serves as the limit of bioisosteric replacement for isopropyl in this specific pocket.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Direct alkylation with cyclobutyl halides is notoriously sluggish due to steric hindrance and ring strain retarding


 pathways. Reductive amination  is the industry standard for both analogs.

Reagents:

  • Amine: Imidazole starting material (1.0 eq)

  • Carbonyl Source: Acetone (for Isopropyl) OR Cyclobutanone (for Cyclobutyl) (1.5–2.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Formation: Dissolve imidazole (1.0 eq) in DCE (

    
    ). Add Cyclobutanone (1.5 eq) and Acetic Acid (1.0 eq). Stir for 30 min at RT to form the iminium species.
    
  • Reduction: Add STAB (2.5 eq) portion-wise over 10 minutes. (Caution: Gas evolution).

  • Reaction: Stir at RT for 12–16 hours. Monitor by LCMS.[2][3]

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    .[4]
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 2: Microsomal Stability Assay

To validate the metabolic advantage of the cyclobutyl analog.

  • Preparation: Prepare

    
     test compound in phosphate buffer (pH 7.4) with liver microsomes (human/rat, 
    
    
    
    ).
  • Initiation: Pre-incubate at

    
     for 5 min. Initiate with NADPH-regenerating system.
    
  • Sampling: Aliquot at

    
    .
    
  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Calculate intrinsic clearance (
    
    
    
    ).
Visualization: Synthetic Logic

Synthesis Start Imidazole Scaffold (Free NH) Route_A Route A: Alkyl Halide (Isopropyl Bromide / Cyclobutyl Bromide) Start->Route_A NaH, DMF Route_B Route B: Reductive Amination (Acetone / Cyclobutanone) Start->Route_B NaBH(OAc)3, DCE Result_A Poor Yield (Elimination Side-Rxn) Route_A->Result_A Result_B High Yield (Preferred Method) Route_B->Result_B

Figure 2: Synthetic strategy comparison. Reductive amination is the preferred route for cyclobutyl introduction due to the poor electrophilicity of cyclobutyl halides.

References

  • Stark, H. (2003). "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link

  • Hamed, M. et al. (2024). "Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates 1-isopropyl vs 1-cyclobutyl potency limits).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Discusses metabolic stability of cycloalkyl vs alkyl groups).

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Canonical text on bioisosteric replacement and metabolic stability).

Sources

Verifying the Blueprint of a Molecule: A Comparative Guide to the Elemental Analysis of C₇H₁₂ClN₃

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of a novel chemical entity is paramount. Before a molecule can be advanced as a potential therapeutic or a valuable synthon, its elemental composition must be unequivocally verified. This guide provides a comprehensive comparison of analytical methodologies for determining the elemental composition of a compound with the molecular formula C₇H₁₂ClN₃, a formula representing a diverse array of potential chemical structures. We will delve into the gold-standard technique of combustion analysis and contrast its utility with other powerful spectroscopic methods, offering researchers a logical framework for analytical strategy. The International Council for Harmonisation (ICH) guidelines, as well as national pharmacopoeias, mandate the inclusion of complete elemental analysis data in new drug applications to confirm molecular formulas, underscoring the critical nature of this analysis in drug development.[1]

The Theoretical Benchmark: Elemental Composition of C₇H₁₂ClN₃

Before any experimental analysis, the theoretical elemental composition must be calculated. This provides the fundamental reference against which all experimental data will be compared.

Molecular Formula: C₇H₁₂ClN₃

Molecular Weight: 173.65 g/mol

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07748.42%
HydrogenH1.0081212.0966.97%
ChlorineCl35.453135.45320.42%
NitrogenN14.007342.02124.20%

Gold Standard: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

For decades, combustion analysis has been the definitive method for determining the mass fractions of carbon, hydrogen, and nitrogen in organic compounds.[2] This technique is lauded for its precision and reliability, providing foundational data for establishing an empirical formula.[2][3]

Principle of CHN Analysis

The methodology is elegantly straightforward: a small, precisely weighed sample of the compound is combusted in a high-temperature (typically around 1000°C) oxygen-rich environment.[4][5] This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂).[4][6]

These gases are then swept by an inert carrier gas, such as helium, through a series of separation columns and detectors.[4] Modern CHN analyzers utilize gas chromatography to separate the combustion products, which are then quantified by a thermal conductivity detector (TCD).[3] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the mass percentage of each element in the original sample.[4]

Experimental Protocol for CHN Analysis
  • Sample Preparation: A small amount of the C₇H₁₂ClN₃ sample (typically 1-3 mg) is weighed with high accuracy using a microbalance.[3] The sample is then placed in a tin or silver capsule.

  • Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition. This ensures the accuracy of the measurements.

  • Combustion: The encapsulated sample is introduced into the combustion furnace. The tin capsule facilitates complete combustion, with temperatures momentarily reaching over 1700°C.[4]

  • Reduction and Gas Separation: The resulting mixture of gases passes through a reduction tube containing heated copper to convert nitrogen oxides to N₂.[5] The gases (CO₂, H₂O, and N₂) are then passed through a chromatographic column for separation.

  • Detection and Data Analysis: The separated gases are detected by a thermal conductivity detector. The instrument's software integrates the detector signals and, using the sample weight, calculates the percentage of C, H, and N.

Workflow for CHN Analysis

CHN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~1000°C in O₂) encapsulate->combustion reduction Reduction (NOx → N₂) combustion->reduction separation GC Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection calculation Calculate %C, %H, %N detection->calculation

Caption: Workflow for CHN Elemental Analysis.

Determination of Chlorine Content

While CHN analysis is a unified process, halogen determination often requires a separate analytical approach.

Schöniger Flask Combustion

A classic method for halogen determination is the Schöniger flask oxidation. In this procedure, the sample is wrapped in filter paper with a platinum gauze catalyst and combusted in a sealed flask filled with oxygen and an absorbing solution (e.g., sodium hydroxide). The combustion converts the organically bound chlorine into hydrogen chloride (HCl), which is then absorbed by the solution, forming chloride ions (Cl⁻). The concentration of chloride ions can then be determined by titration, ion chromatography, or ion-selective electrode.

Modern Alternatives for Elemental Analysis

Modern laboratories often utilize other techniques for the quantification of a wide range of elements, including chlorine.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly sensitive for detecting a wide array of elements.[7] Samples are typically digested in strong acids to break down the organic matrix before being introduced into a high-temperature plasma, which excites the atoms. The emitted light is then measured at element-specific wavelengths to determine their concentrations.[7]

  • X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for elemental analysis.[8] It is particularly useful for quality control and screening of raw materials and can detect elemental impurities.[8]

A Comparative Look: Elemental Analysis vs. Spectroscopic Techniques

While elemental analysis provides the fundamental percentage composition, it reveals nothing about the molecular structure. For this, researchers must turn to other analytical methods. The following table compares elemental analysis with key spectroscopic techniques that provide complementary information.

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
Elemental Analysis (EA) Combustion and detection of resulting gases.Percentage composition of C, H, N, S, and other elements.Highly accurate and precise for determining empirical formula; cost-effective.Provides no information on molecular weight, connectivity, or functional groups.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns, which can help elucidate the structure. High-resolution MS (HRMS) can provide the molecular formula.Extremely sensitive (pico- to femtomole detection); provides molecular weight information.[9]Isomers cannot be distinguished; can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with a magnetic field.Detailed information about the molecular structure, including connectivity of atoms and stereochemistry.Non-destructive; provides unambiguous structure determination.[10]Lower sensitivity compared to MS; requires larger sample amounts.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.Identification of functional groups present in the molecule.Fast and easy to use; requires minimal sample preparation.Provides limited information on the overall molecular structure.[10]

The Synergy of Techniques for Unambiguous Characterization

For a comprehensive and unambiguous characterization of a novel compound like one with the formula C₇H₁₂ClN₃, a multi-technique approach is essential.

  • Initial Identification: High-resolution mass spectrometry (HRMS) can confirm the molecular formula, providing a high degree of confidence in the elemental composition.

  • Purity and Empirical Formula Confirmation: Elemental analysis serves as a crucial, independent verification of the compound's purity and corroborates the empirical formula derived from HRMS. A close match between the theoretical and experimental elemental percentages (typically within ±0.4%) is a strong indicator of a pure sample.

  • Structural Elucidation: NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms and their connectivity, allowing for the differentiation between potential isomers.

  • Functional Group Analysis: FTIR spectroscopy provides a rapid confirmation of the presence of key functional groups, which must be consistent with the proposed structure from NMR data.

References

  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026). [Source not further specified].
  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). AZoM.com. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020). University of Illinois Urbana-Champaign. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • CHNS Elemental Analysers. (2008). Royal Society of Chemistry. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]

  • Analysis of elemental impurities. SGS INSTITUT FRESENIUS. [Link]

  • A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. (2016). Exeter Analytical. [Link]

  • Elemental Composition Calculator. University of Illinois Urbana-Champaign. [Link]

  • Elemental Analysis tool. University of Manchester. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]

  • Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. (2023). National Center for Biotechnology Information. [Link]

  • Difference between FTIR and NMR?. (2023). Rocky Mountain Labs. [Link]

  • Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. (2014). ResearchGate. [Link]

Sources

Reference Standards for Cyclobutyl Imidazole Impurities: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The qualification of reference standards for cyclobutyl imidazole moieties presents a distinct set of challenges in pharmaceutical analysis. Unlike stable phenyl-based impurities, cyclobutyl imidazoles combine the hygroscopicity of the imidazole ring with the specific steric and conformational properties of the cyclobutyl group.

This guide objectively compares the methodologies for establishing these reference standards, specifically contrasting Traditional Mass Balance (HPLC/KF/TGA) against Quantitative NMR (qNMR) . We provide experimental protocols to address the critical risk of N-alkylation regioisomerism (1,4- vs. 1,5-isomers), a common synthetic impurity in this class.

Part 1: The Structural Challenge

Before selecting a qualification strategy, researchers must understand the physicochemical liabilities of the cyclobutyl imidazole scaffold.

FeatureAnalytical ConsequenceImpact on Reference Standard
Imidazole Nitrogen (N3) High basicity (pKa ~7.0); Hydrogen bond acceptor.Hygroscopicity: Standard absorbs atmospheric water rapidly, invalidating gravimetric use without correction.
Cyclobutyl Ring Steric bulk; Ring strain.NMR Complexity: Distinct splitting patterns (multiplets) in 1.8–2.4 ppm range; potential overlap with solvent peaks in HPLC.
N-Alkylation Site Ambident nucleophile.Regioisomerism: Synthesis often yields mixtures of 1,4- and 1,5-isomers. The Reference Standard must be regio-pure.

Part 2: Comparative Analysis of Purity Assignment Methods

For a custom-synthesized cyclobutyl imidazole impurity, you must assign a potency value (% purity). Two primary methods exist.

Option A: Traditional Mass Balance (Chromatographic Purity)

Calculated as:



  • Pros: Accepted historically; utilizes equipment already in QC labs (HPLC-UV).

  • Cons:

    • Hygroscopicity Risk: For imidazoles, Karl Fischer (KF) titration is notoriously difficult due to pH drift and solubility issues.

    • Response Factors: Assumes the impurity has the same UV response factor as the main peak (often false for imidazole isomers).

Option B: Quantitative NMR (qNMR)

Calculated by direct comparison of proton integration against a NIST-traceable internal standard (e.g., Maleic Acid, TCNB).

  • Pros:

    • Molar Response: Independent of UV extinction coefficients.

    • Insensitive to Water: Hygroscopicity does not affect the ratio of analyte to internal standard if weighed correctly.

    • Speed: Eliminates the need for separate KF and TGA runs.

  • Cons: Requires high-field NMR (400 MHz+) and an expert operator.

Comparison Data: Reliability for Cyclobutyl Imidazoles
MetricMass Balance (HPLC + KF)qNMR (Internal Std)
Precision (RSD) 0.5% – 1.0% (Cumulative error)< 0.5% (Single method)
Water Impact High (Direct error source)Low (Solvent signal excluded)
Isomer Specificity Low (Isomers often co-elute)High (Distinct chemical shifts)
Sample Required > 50 mg (Destructive)~10 mg (Non-destructive)

Recommendation: For cyclobutyl imidazole impurities, qNMR is the superior method due to the elimination of hygroscopicity errors and the ability to distinguish regioisomers.

Part 3: Experimental Protocols

Protocol 1: Regioisomer Confirmation (NOESY)

Objective: Ensure the reference standard is the correct isomer (usually 1-cyclobutyl-1H-imidazole derivatives) and not the regioisomer.

Reagents:

  • Solvent: DMSO-d6 (Prevents proton exchange on imidazole).

  • Concentration: 10 mg/mL.

Workflow:

  • 1H-NMR: Identify the Cyclobutyl methine proton (

    
    ) at ~4.5-5.0 ppm and Imidazole protons (
    
    
    
    ).
  • 1D-NOESY: Irradiate the cyclobutyl methine proton (

    
    ).
    
  • Interpretation:

    • 1,5-Isomer: Strong NOE enhancement observed at both

      
       and 
      
      
      
      (due to proximity).
    • 1,4-Isomer: Strong NOE enhancement at

      
       only; 
      
      
      
      is distant.
Protocol 2: qNMR Purity Assignment

Objective: Assign absolute purity (potency) to the reference standard.

Materials:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Solvent: D2O or DMSO-d6 (depending on solubility).

  • Relaxation Agent: Cr(acac)3 (optional, to shorten T1).

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of the Cyclobutyl Imidazole Impurity (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL deuterated solvent.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid, 1 for imidazole CH)
      
    • 
      : Molecular Weight
      
    • 
      : Purity (as decimal)[2]
      

Part 4: Visualization of Qualification Workflows

Diagram 1: Decision Matrix for Sourcing Standards

This diagram illustrates when to synthesize in-house versus outsourcing based on the complexity of the cyclobutyl-imidazole coupling.

SourcingStrategy Start Need Cyclobutyl Imidazole Reference Standard CheckCom Is it commercially available (e.g., USP, LGC)? Start->CheckCom Buy Purchase Primary/Secondary CRM CheckCom->Buy Yes CheckSyn Is Synthesis Route Known? CheckCom->CheckSyn No Complexity Evaluate Complexity: Cyclobutyl Halide Availability CheckSyn->Complexity Yes Outsource Outsource Custom Synthesis (Specify qNMR validation) CheckSyn->Outsource No (High Risk) InHouse In-House Synthesis (Follow Qualification Protocol) Complexity->InHouse Reagents Available < 3 Steps Complexity->Outsource Complex/Dangerous

Caption: Strategic decision tree for sourcing cyclobutyl imidazole reference standards, balancing cost, safety, and availability.

Diagram 2: Technical Qualification Workflow (In-House)

This workflow details the critical steps to validate an in-house synthesized standard, emphasizing the separation of isomers.

QualificationWorkflow Crude Crude Synthesis Product (Mixture of Isomers) PrepHPLC Prep-HPLC Purification (High pH Buffer) Crude->PrepHPLC Isolate Isolated Fraction PrepHPLC->Isolate StructID Structure ID (1H-NMR + NOESY) Isolate->StructID Decision Correct Regioisomer? StructID->Decision Discard Discard/Reprocess Decision->Discard No (1,5-isomer) ValueAssign Value Assignment (qNMR) Decision->ValueAssign Yes (1,4-isomer) Final Qualified Reference Standard (CoA Generation) ValueAssign->Final

Caption: Workflow for purifying and qualifying a cyclobutyl imidazole standard, prioritizing regioisomer confirmation via NOESY.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[2] [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Bharti, S.K., and Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. [Link]

Sources

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